![molecular formula C16H13Cl2N3O B5528433 N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dichlorobenzamide](/img/structure/B5528433.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dichlorobenzamide
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Overview
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dichlorobenzamide is a compound of interest due to its structural complexity and potential applications in various fields of chemistry and pharmacology. The benzimidazole core is a significant pharmacophore in drug design, known for its versatility in chemical reactions and a wide range of biological activities.
Synthesis Analysis
The synthesis of related benzimidazole compounds often involves the reaction of 2-chloromethylbenzimidazole with different reagents. For example, a study demonstrated the preparation of a benzimidazole derivative through the reaction of N-(1H-benzimidazol-2-yl)-proponimidic acid ethyl ester with N,N,N',N'-tetramethylchlorophosphoramide, indicating a method that could be adapted for the synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dichlorobenzamide (Raouafi et al., 2005).
Molecular Structure Analysis
Molecular structure analysis of benzimidazole derivatives, such as the study on the crystal structure of a related compound, reveals that these molecules can crystallize in various systems, displaying significant intermolecular hydrogen bonding which impacts their chemical behavior and stability (Raouafi et al., 2007).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, offering a rich chemistry for functionalization and derivatization. The reactivity of these compounds can be tailored by substituting different functional groups, impacting their chemical properties significantly. For instance, the introduction of phosphoramidoyl groups to benzimidazole derivatives illustrates the versatility of these compounds in chemical synthesis (Raouafi et al., 2004).
properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O/c17-11-6-5-10(9-12(11)18)16(22)19-8-7-15-20-13-3-1-2-4-14(13)21-15/h1-6,9H,7-8H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOGJQIGORZVGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dichlorobenzamide |
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